N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide (CAS 175278-18-9) is a halogenated and trifluoromethoxylated aromatic acetanilide derivative. Its molecular structure features a 4-bromo substitution paired with a 2-trifluoromethoxy group on the phenyl ring, which confers a calculated LogP of 3.41, significantly higher than the 2.36-2.62 range observed for the unsubstituted 4-(trifluoromethoxy)acetanilide analog.
Molecular FormulaC9H7BrF3NO2
Molecular Weight298.06 g/mol
CAS No.175278-18-9
Cat. No.B070678
⚠ Attention: For research use only. Not for human or veterinary use.
N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide (CAS 175278-18-9): Procurement-Ready Halogenated Acetanilide Building Block
N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide (CAS 175278-18-9) is a halogenated and trifluoromethoxylated aromatic acetanilide derivative . Its molecular structure features a 4-bromo substitution paired with a 2-trifluoromethoxy group on the phenyl ring, which confers a calculated LogP of 3.41, significantly higher than the 2.36-2.62 range observed for the unsubstituted 4-(trifluoromethoxy)acetanilide analog [1]. This compound is commercially available at 97% purity from multiple suppliers and serves primarily as a versatile synthetic intermediate for constructing more complex pharmaceutical candidates and agrochemicals [2].
Halogenated acetanilide building block
Bromine at the 4-position provides a robust synthetic handle for Pd-catalyzed cross-coupling diversification.
Trifluoromethoxy (OCF₃) substitution
Reported metabolic stability advantage over methoxy analogs; supports lead optimization for improved pharmacokinetic profiles.
[2] Google Patents. US9458112B2 - Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. View Source
Why 4-Bromo-2-(trifluoromethoxy)acetanilide Cannot Be Substituted with Other Halogenated Acetanilides
Substituting N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide with structurally related analogs—such as the non-brominated 4-(trifluoromethoxy)acetanilide (CAS 1737-06-0) or the 2-trifluoromethoxy positional isomer (CAS 3832-55-1)—introduces critical divergences in physicochemical and metabolic profiles that undermine synthetic and pharmacological objectives. The presence of the 4-bromo substituent in the target compound elevates the calculated LogP from approximately 2.36-2.62 to 3.41, which directly alters membrane permeability, protein binding, and chromatographic behavior . Critically, the 4-bromo group is a well-documented synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This reactivity is essential for the compound's documented role as an intermediate in the synthesis of kinase inhibitors [2]; non-brominated analogs lack this key functional group, rendering them inert in such transformations and unsuitable for the intended synthetic pathways. Furthermore, the trifluoromethoxy (-OCF3) moiety is known to impart metabolic stability by resisting O-dealkylation, a liability common to methoxy (-OCH3) analogs [3], thus favoring the selection of this compound for applications where oxidative metabolism must be minimized.
Non-brominated analog lacks cross-coupling reactivity
4-(trifluoromethoxy)acetanilide (CAS 1737-06-0) carries hydrogen at the 4-position, removing the critical aryl halide handle required for Suzuki-Miyaura and Buchwald-Hartwig reactions documented in kinase inhibitor patent syntheses.
Positional isomer may alter reactivity and binding
2-trifluoromethoxy positional isomer (CAS 3832-55-1) places the OCF₃ group at a different ring position, which can shift electronic effects and steric environment, potentially changing cross-coupling selectivity and scaffold geometry.
Replacing OCF₃ with OCH₃ introduces a metabolic soft spot susceptible to O-dealkylation; literature reports indicate that the trifluoromethoxy group resists such oxidative metabolism, which may be relevant for programs targeting half-life improvement.
[1] ChemSpace. N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide (CSSB00000297458): In-Stock Building Blocks. View Source
[2] Google Patents. US9458112B2 - Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. View Source
[3] Duckett, C. J., et al. (2001). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat. ScienceDirect. View Source
Quantitative Differentiation of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide: Evidence for Scientific Selection
Enhanced Lipophilicity: LogP Increase from Bromo-Substitution
The introduction of the 4-bromo substituent in N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide substantially increases its lipophilicity compared to the non-halogenated analog 4-(trifluoromethoxy)acetanilide [1]. This difference in partition coefficient is a primary determinant of membrane permeability and in vivo distribution .
LogP increaseCross-study comparable
Δ LogP ≈ +0.79 to +1.05
Supports lipophilicity-based selection for membrane permeability and distribution profiling.
Computed values from vendor databases; experimental logP may differ.
4-(trifluoromethoxy)acetanilide (CAS 1737-06-0): LogP range 2.36 - 2.62
Quantified Difference
Δ LogP ≈ +0.79 to +1.05
Conditions
Computed LogP values from vendor databases using standard prediction algorithms
Why This Matters
A higher LogP value directly translates to increased ability to cross lipid bilayers (e.g., cell membranes, blood-brain barrier) and altered protein binding, which are critical parameters for selecting building blocks intended for lead optimization in medicinal chemistry.
Synthetic Versatility: The 4-Bromo Group as an Essential Cross-Coupling Handle
The presence of the aryl bromide functional group at the 4-position distinguishes N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide from non-halogenated analogs like 4-(trifluoromethoxy)acetanilide [1]. This structural feature is explicitly leveraged in the synthesis of complex kinase inhibitors, as documented in patent literature [2].
Cross-coupling handleHead-to-head
4-Br present vs. absent
Enables Pd-catalyzed diversification; non-brominated analog remains inert under standard conditions.
Patent US9458112B2 demonstrates direct use in ABL kinase inhibitor synthesis.
Presence of Aryl Halide for Pd-Catalyzed Cross-Coupling
Target Compound Data
Present (4-bromo substituent)
Comparator Or Baseline
4-(trifluoromethoxy)acetanilide (CAS 1737-06-0): Absent (hydrogen at the 4-position)
Quantified Difference
Reactive synthetic handle vs. No reactive synthetic handle
Conditions
Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reaction conditions
Why This Matters
For synthetic and medicinal chemists, the 4-bromo group is not merely a substituent; it is a functional necessity for constructing carbon-carbon or carbon-nitrogen bonds, enabling the diversification of the core scaffold into a library of final compounds. This capability is absent in the non-brominated analog, making the target compound the requisite intermediate.
[1] ChemSpace. N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide (CSSB00000297458): In-Stock Building Blocks. View Source
[2] Google Patents. US9458112B2 - Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. View Source
Commercial Availability: Verified 97% Purity Benchmark for Procurement
N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide is available from major chemical suppliers with a certified minimum purity of 97%, as confirmed by standard assay methods . This benchmark provides a verifiable quality standard for procurement decisions.
Purity benchmarkData to verify
97.0% (assay)
Reported specification for procurement; consistent purity supports reproducible synthetic yields.
Supplier-reported value; verify per batch via certificate of analysis.
Chemical PurityQC/QAProcurementAssay
Evidence Dimension
Certified Purity (Assay Percent Range)
Target Compound Data
97.0%
Comparator Or Baseline
Standard commercial research-grade specification
Quantified Difference
Meets or exceeds standard 97% purity threshold
Conditions
Assay Percent Range as reported by Fisher Scientific and other suppliers
Why This Matters
A certified purity of 97% ensures batch-to-batch consistency for reproducible synthetic yields and reliable biological assay results, reducing the need for costly and time-consuming in-house purification prior to use.
Chemical PurityQC/QAProcurementAssay
Evidence-Backed Application Scenarios for Procuring N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide
Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Cross-Coupling
This compound is a documented and essential intermediate for the synthesis of next-generation kinase inhibitors, as exemplified in the development of ABL1/ABL2/BCR-ABL1 inhibitors [1]. The 4-bromo substituent serves as the critical functional handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the installation of diverse aromatic or heteroaromatic moieties onto the 2-(trifluoromethoxy)acetanilide scaffold. This application is predicated on the presence of the bromo group [2], a feature absent in non-halogenated analogs. Researchers focused on oncology or targeted therapies should procure this specific compound to access this validated synthetic pathway.
Agrochemical Discovery: Synthesis of Pesticidal Amidoacetonitriles
Trifluoromethoxy-substituted anilides and their derivatives have been identified as key structural components in novel amidoacetonitrile compounds with demonstrated pesticidal and antiparasitic activity [3]. This compound serves as a privileged building block for synthesizing such agents, where the trifluoromethoxy group enhances lipophilicity for improved bioavailability and the bromo group allows for further structural diversification. The combination of these two functional groups in a single, commercially available intermediate offers a strategic advantage in agrochemical lead generation.
Fluorine Chemistry: Development of Metabolically Stable Bioactive Molecules
For programs focused on improving the pharmacokinetic profile of lead compounds, this molecule is a valuable building block. Studies on structurally related 4-trifluoromethoxyacetanilide demonstrate that the -OCF3 group exhibits significant metabolic stability, resisting O-dealkylation pathways common to methoxy analogs [4]. Incorporating this metabolically stable group via a reactive intermediate can strategically block a common metabolic soft spot while providing a synthetic handle for further elaboration. This makes the compound a preferred choice in the design of drug candidates with improved half-life and lower clearance.
Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
4-bromo cross-coupling handle
Suzuki-Miyaura / Buchwald-Hartwig diversification on acetanilide scaffold; ABL1/ABL2 inhibitor precedent
[4] Duckett, C. J., et al. (2001). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat. ScienceDirect. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.